3-(Boc-amino)cyclohexanecarboxylic acid

Description

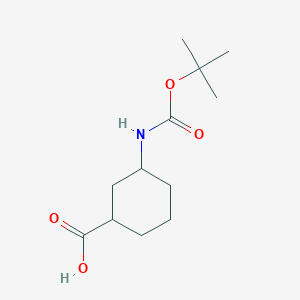

Structure

3D Structure

Properties

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-6-4-5-8(7-9)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSGHMGKJNZTKGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40955121 | |

| Record name | 3-{[tert-Butoxy(hydroxy)methylidene]amino}cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40955121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

334932-13-7, 218772-92-0, 222530-33-8 | |

| Record name | 3-{[tert-Butoxy(hydroxy)methylidene]amino}cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40955121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

cis-3-(Boc-amino)cyclohexanecarboxylic acid physical properties

An In-depth Technical Guide to the Physical Properties of cis-3-(Boc-amino)cyclohexanecarboxylic Acid

Abstract: This technical guide provides a comprehensive overview of the core physical and chemical properties of cis-3-(Boc-amino)cyclohexanecarboxylic acid, a critical building block in modern medicinal chemistry and peptide synthesis. As a conformationally constrained amino acid, its physicochemical characteristics—such as solubility, melting point, and acidity—are paramount for its effective application in drug design, synthesis, and formulation. This document synthesizes empirical data with established analytical methodologies, offering researchers and drug development professionals a practical reference for handling, characterizing, and utilizing this compound. Detailed, field-proven protocols for key analytical procedures are provided to ensure reliable and reproducible results in the laboratory.

Introduction: A Key Intermediate in Drug Discovery

Cis-3-(Boc-amino)cyclohexanecarboxylic acid is a non-natural, alicyclic β-amino acid derivative. The presence of the cyclohexane scaffold introduces conformational rigidity, a desirable trait in drug design for optimizing binding affinity and metabolic stability. It serves as a key intermediate in the synthesis of cis-3-aminocyclohexanecarboxylic acid, an analogue of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[1][2] Understanding the fundamental physical properties of the Boc-protected form is essential for its seamless integration into synthetic workflows, particularly in solid-phase peptide synthesis and the development of novel therapeutics.[3] The tert-butyloxycarbonyl (Boc) protecting group ensures stability under many reaction conditions while allowing for facile deprotection under mild acidic conditions, a cornerstone of modern peptide chemistry.[][5]

Core Physicochemical Properties

The fundamental properties of cis-3-(Boc-amino)cyclohexanecarboxylic acid are summarized below. It is critical to note that while some data are derived from experimental measurements, others, particularly boiling point and density, are predicted values from computational models.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₁NO₄ | [3][6] |

| Molecular Weight | 243.30 g/mol | [3][6] |

| Appearance | White to off-white powder or crystal | [3][7] |

| Melting Point | 143-147 °C | [3][7] |

| Boiling Point | 396.7 ± 31.0 °C (Predicted) | [3][6] |

| Density | 1.12 ± 0.1 g/cm³ (Predicted) | [3][6] |

| Water Solubility | Slightly soluble (2.1 g/L at 25 °C) | [6] |

| Solubility (Organic) | Soluble in Methanol | [3][7] |

| Acidity Constant (pKa) | 4.62 ± 0.10 (Predicted) | [3][7] |

Structural and Spectroscopic Characterization

A thorough understanding of a molecule's structure is impossible without spectroscopic analysis. The following sections detail the expected spectral characteristics of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution.

-

¹H NMR Analysis: Based on published data for a sample in CDCl₃, the following proton signals are observed: a very broad signal from 9.20-10.4 ppm for the carboxylic acid proton (-COOH), singlets at 5.72 and 4.82 ppm likely corresponding to the amide proton (-NH), a multiplet for the methine proton adjacent to the nitrogen (-CH-NH) around 3.67-3.74 ppm, a characteristic singlet for the nine equivalent protons of the Boc group at 1.43 ppm, and a complex series of multiplets for the eight cyclohexyl ring protons between 1.05-2.40 ppm.[2]

Infrared (IR) Spectroscopy

FTIR spectroscopy is invaluable for identifying key functional groups. The spectrum of cis-3-(Boc-amino)cyclohexanecarboxylic acid is dominated by vibrations from the carboxylic acid and the Boc-protected amine.

-

O-H Stretch: A very broad absorption band is expected from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer.

-

N-H Stretch: A moderate, sharp peak should appear around 3300-3400 cm⁻¹ corresponding to the N-H stretch of the carbamate.

-

C-H Stretches: Aliphatic C-H stretching vibrations from the cyclohexane ring and Boc group will be visible just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

-

C=O Stretches: This region is critical for confirmation. Two distinct carbonyl peaks are expected: one for the carboxylic acid C=O stretch around 1700-1725 cm⁻¹ and another for the carbamate C=O stretch at a slightly lower wavenumber, typically 1680-1700 cm⁻¹.[8]

-

N-H Bend (Amide II): A characteristic N-H bending vibration, often coupled with C-N stretching, appears around 1520-1540 cm⁻¹, providing strong evidence for the secondary amide (carbamate) linkage.[8]

Mass Spectrometry (MS)

Electron ionization mass spectrometry would likely show a weak or absent molecular ion peak (M⁺) at m/z = 243.3. The molecule would readily fragment, with key expected fragments corresponding to:

-

Loss of the tert-butyl group: [M - 57]⁺

-

Loss of the entire Boc group: [M - 101]⁺

-

Decarboxylation (loss of COOH): [M - 45]⁺

Methodologies for Physicochemical Profiling

Accurate and reproducible measurement of physical properties is the bedrock of chemical process development and formulation. The following section details the standard, self-validating protocols for determining the key physical properties of the title compound.

Thermal Analysis: Melting Point by DSC

Expertise & Rationale: Differential Scanning Calorimetry (DSC) is superior to traditional melting point apparatus as it provides not only the melting temperature (Tm) but also the enthalpy of fusion (ΔHm), offering insights into crystal lattice energy. The extrapolated onset temperature of the melting endotherm is the most accurate representation of the true melting point. A controlled heating rate (e.g., 2-10 °C/min) under an inert atmosphere is crucial to prevent thermal decomposition and ensure thermal equilibrium.[9]

Protocol: Melting Point Determination by DSC

-

Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (Tm = 156.6 °C).[9]

-

Sample Preparation: Accurately weigh 2-5 mg of cis-3-(Boc-amino)cyclohexanecarboxylic acid into an aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample. Prepare an identical empty pan to serve as the reference.[10]

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with dry nitrogen gas at a flow rate of 50 mL/min to create an inert atmosphere.[9]

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature from 25 °C to 200 °C at a heating rate of 10 °C/min.[1]

-

Record the heat flow as a function of temperature.

-

-

Data Analysis: Analyze the resulting thermogram. The melting point (Tm) is determined as the extrapolated onset temperature of the primary endothermic peak. Integrate the peak area to calculate the heat of fusion (ΔHm).

Caption: Workflow for Melting Point Determination by DSC.

Solubility Profile by Shake-Flask Method

Expertise & Rationale: The shake-flask method is the "gold standard" for determining thermodynamic equilibrium solubility.[11] The core principle is to create a saturated solution by agitating an excess of the solid compound in the solvent for a sufficient time to reach equilibrium. It is critical to ensure that excess solid remains, confirming saturation. Separation of the solid phase (e.g., by centrifugation or filtration) before analysis of the supernatant is a crucial step to avoid artificially inflated results.

Protocol: Aqueous Solubility Determination (Shake-Flask)

-

Preparation: Add an excess amount of cis-3-(Boc-amino)cyclohexanecarboxylic acid (e.g., ~10 mg) to a glass vial containing a known volume (e.g., 2 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Seal the vial and place it in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C). Agitate the suspension for 24 hours to ensure equilibrium is reached.[12] Visually confirm that excess solid remains.

-

Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant. Clarify the supernatant by centrifuging at high speed (e.g., 14,000 rpm for 15 minutes) or by filtering through a 0.22 µm syringe filter to remove all undissolved solids.

-

Quantification: Accurately dilute the clarified supernatant with a suitable solvent (e.g., methanol or mobile phase). Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV, against a standard calibration curve.

-

Calculation: Report the solubility in mg/mL or µg/mL based on the measured concentration and dilution factor.

Caption: Workflow for Shake-Flask Solubility Determination.

Acidity Constant (pKa) by Potentiometric Titration

Expertise & Rationale: Potentiometric titration is a highly precise technique for determining pKa values.[13][14] The method involves monitoring the pH of a solution of the analyte as a titrant (a strong base for an acidic analyte) is added incrementally. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acidic and conjugate base forms are equal. Maintaining a constant ionic strength and using carbonate-free water and titrant are essential for accuracy.[13][14]

Protocol: pKa Determination by Potentiometric Titration

-

Instrument Calibration: Calibrate a pH meter and electrode using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).[15]

-

Sample Preparation: Accurately weigh and dissolve a known amount of cis-3-(Boc-amino)cyclohexanecarboxylic acid in a solution of constant ionic strength (e.g., 0.15 M KCl) to achieve a final concentration of approximately 1-10 mM. Purge the solution with nitrogen to remove dissolved CO₂.[13][15]

-

Titration: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C) with constant stirring. Immerse the calibrated pH electrode.

-

Titrant Addition: Add small, precise aliquots of a standardized, carbonate-free strong base titrant (e.g., 0.1 M NaOH) to the sample solution.

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point (the point of steepest pH change).

-

Data Analysis: Plot the pH versus the volume of titrant added. Determine the equivalence point from the inflection point of the curve (often found using the first or second derivative of the plot). The pKa is the pH value recorded at the point where exactly half of the volume of titrant required to reach the equivalence point has been added.[13]

Stability, Storage, and Safety

Chemical Stability: The Boc protecting group is famously labile under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) but is generally stable to bases, nucleophiles, and catalytic hydrogenolysis.[][5] The compound is stable under recommended storage conditions.[7] Incompatible materials include strong oxidizing agents and strong acids/alkalis.

Storage: For long-term stability, the compound should be stored in a tightly sealed container in a refrigerator at 2-8°C.[3][6][7]

Safety and Handling:

-

GHS Hazard Classification: The compound is classified as an irritant. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[6][16]

-

Personal Protective Equipment (PPE): When handling the solid powder, wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat. Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

Conclusion

Cis-3-(Boc-amino)cyclohexanecarboxylic acid is a valuable synthetic intermediate whose physical properties are well-defined for its intended applications. It presents as a stable, crystalline solid with a melting point in the range of 143-147 °C and limited aqueous solubility. Its single acidic pKa, predicted to be around 4.6, is characteristic of its carboxylic acid moiety. The spectroscopic and analytical protocols detailed in this guide provide a robust framework for the quality control and rational use of this compound in research and development settings, ensuring that scientists can confidently apply its unique structural attributes to the creation of next-generation pharmaceuticals.

References

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

- BonaChemistry. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.

- Hu, X. G., et al. (2008). cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 1), o169.

- U.S. Pharmacopeia. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- Intertek. (n.d.). Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357.

- Purdue College of Engineering. (2019, February). Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20.

- DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.

- Hu, X. G., et al. (2008). cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid. PMC - NIH.

- Babic, S., et al. (n.d.). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances.

- Van der Schans, M., et al. (2013, August 8). Development of Methods for the Determination of pKa Values. PMC - NIH.

- ResearchGate. (n.d.). PTIR structural comparison of FF and Boc-FF fibrils in D2O. Chemical....

- Duke Kunshan University. (n.d.). Differential Scanning Calorimetry (DSC).

- PubChem. (n.d.). cis-3-Aminocyclohexanecarboxylic acid.

- Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.

- ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b).

- Chongqing Chemdad Co., Ltd. (n.d.). boc-(+/-)-cis-3-aminocyclohexane-1-carboxylic acid.

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- SciELO. (n.d.). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC.

Sources

- 1. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]

- 2. cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cis-3-(Boc-amino)cyclohexanecarboxylic acid | 222530-33-8 [chemicalbook.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. BOC-(+/-)-CIS-3-AMINOCYCLOHEXANE-1-CARBOXYLIC ACID | 334932-13-7 [chemicalbook.com]

- 7. BOC-(+/-)-CIS-3-AMINOCYCLOHEXANE-1-CARBOXYLIC ACID Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. researchgate.net [researchgate.net]

- 9. scielo.br [scielo.br]

- 10. engineering.purdue.edu [engineering.purdue.edu]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. enamine.net [enamine.net]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. H62281.03 [thermofisher.com]

An In-Depth Technical Guide to the Solubility of trans-3-(Boc-amino)cyclohexanecarboxylic Acid

Executive Summary

Introduction: The Significance of a Conformationally Constrained Building Block

trans-3-(Boc-amino)cyclohexanecarboxylic acid is a non-natural, alicyclic β-amino acid derivative. Its utility in medicinal chemistry is significant, primarily due to two key structural features:

-

The Cyclohexane Scaffold: This rigid ring structure imparts conformational constraint upon molecules that incorporate it. In peptide synthesis, this leads to peptidomimetics with more predictable and stable secondary structures, which is crucial for designing potent and selective enzyme inhibitors or receptor ligands.[2]

-

The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group provides robust, acid-labile protection of the amino functionality.[3] This orthogonality is fundamental in multi-step syntheses, such as solid-phase peptide synthesis (SPPS), allowing for the selective deprotection and coupling of amino acids to build complex peptide chains.[1][4]

Understanding the solubility of this compound is not a trivial pursuit; it is a critical parameter that dictates its practical application. Poor solubility can lead to significant challenges, including:

-

Reaction Kinetics: Inefficient dissolution in reaction solvents can lead to slow or incomplete reactions, reducing yields and purity.

-

Purification: Solubility differences are exploited in crystallization and chromatography; a thorough understanding is key to developing efficient purification protocols.

-

Formulation & Bioavailability: For compounds intended for biological screening, low aqueous solubility can underestimate activity and lead to poor bioavailability in later-stage drug development.[5]

This guide will deconstruct the factors governing the solubility of this molecule and provide the practical tools to measure it accurately.

Physicochemical Properties

The solubility of a compound is intrinsically linked to its fundamental physicochemical properties. While experimental data is sparse, key parameters for trans-3-(Boc-amino)cyclohexanecarboxylic acid are summarized below.

| Property | Value | Source / Comment |

| Molecular Formula | C₁₂H₂₁NO₄ | [1][2] |

| Molecular Weight | 243.30 g/mol | [1][2] |

| Appearance | White to off-white solid | [1] |

| CAS Number | 218772-92-0 | [1] |

| Predicted LogP | 2.15 | ChemScene |

| Predicted pKa | 4.76 ± 0.10 | ChemicalBook (for trans-4 isomer) |

LogP (the logarithm of the octanol-water partition coefficient) is a measure of lipophilicity. A value of 2.15 indicates a preference for the lipid phase and suggests low aqueous solubility. The pKa of the carboxylic acid group is predicted to be typical for a carboxylic acid, indicating it will be deprotonated and negatively charged at physiological pH.

Solubility Profile

Direct, experimentally determined quantitative solubility data for trans-3-(Boc-amino)cyclohexanecarboxylic acid is not widely published. However, based on its structure and data from isomeric analogs, a reliable qualitative and comparative profile can be established.

The molecule's structure presents a duality: the large, nonpolar Boc group and cyclohexane ring promote solubility in organic solvents, while the polar carboxylic acid and amide functionalities provide potential for hydrogen bonding.

| Solvent System | Solubility | Rationale & Commentary |

| Water | Poor / Low | The hydrophobic surface area of the Boc and cyclohexane moieties dominates, leading to poor aqueous solubility. For comparison, the related isomer, cis-3-(Boc-amino)cyclohexanecarboxylic acid , is reported to be slightly soluble in water at 2.1 g/L (2.1 mg/mL) at 25°C .[6] It is reasonable to hypothesize a similar low-level solubility for the trans isomer. |

| Methanol, Ethanol | Soluble | The polarity and hydrogen-bonding capability of simple alcohols are sufficient to dissolve the molecule. |

| Dichloromethane (DCM) | Soluble | Generally a good solvent for Boc-protected amino acids.[5] |

| Ethyl Acetate | Soluble | A common solvent for the extraction and purification of Boc-protected compounds.[7] |

| Dimethylformamide (DMF) | Soluble | The high polarity of DMF makes it an excellent solvent for protected amino acids, and it is a standard in solid-phase peptide synthesis.[4] |

| Hexanes, Petroleum Ether | Insoluble | These nonpolar alkane solvents are unable to overcome the crystal lattice energy and solvate the polar carboxylic acid group. Generally used as anti-solvents for crystallization.[7] |

Experimental Determination of Thermodynamic Solubility

For drug discovery and development, the "gold standard" for solubility measurement is the shake-flask method, which determines the equilibrium or thermodynamic solubility.[5] This method ensures that the solution has reached a true saturation point, providing a reliable value for formulation and biopharmaceutical studies.

4.1 Principle of the Shake-Flask Method

An excess amount of the solid compound is agitated in a specific solvent system for a prolonged period until the concentration of the dissolved solute in the supernatant reaches a constant value. This equilibrium concentration is the thermodynamic solubility. The concentration is then quantified using a suitable analytical technique.

4.2 Detailed Experimental Protocol

This protocol is a self-validating system designed for accuracy and reproducibility.

Materials:

-

trans-3-(Boc-amino)cyclohexanecarboxylic acid (solid powder)

-

Solvent of interest (e.g., Phosphate Buffered Saline pH 7.4, Dichloromethane)

-

2 mL glass vials with screw caps

-

Orbital shaker or rotator capable of constant agitation at a controlled temperature (e.g., 25 °C)

-

Centrifuge

-

Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (LC-MS).

Methodology:

-

Preparation: Add an excess of solid trans-3-(Boc-amino)cyclohexanecarboxylic acid to a 2 mL glass vial. "Excess" means enough solid should remain undissolved at the end of the experiment. A starting point of ~5 mg is typically sufficient.

-

Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of the desired solvent to the vial.

-

Equilibration: Cap the vial securely and place it on an orbital shaker. Agitate the slurry at a constant temperature (e.g., 25 °C) for 24 to 48 hours.[5] A 24-hour time point is standard, but extending to 48 hours helps confirm that equilibrium has been reached.

-

Causality Check: A long incubation is critical to ensure the dissolution process reaches true equilibrium, which can be slow for crystalline solids.

-

-

Phase Separation: After incubation, allow the vials to stand for a short period to let the bulk of the solid settle. Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the remaining undissolved solid.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant.

-

Self-Validation Step: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean analysis vial. This step is crucial to remove any fine particulates that could falsely elevate the measured concentration. The first few drops should be discarded to saturate any potential binding sites on the filter.

-

-

Dilution: Based on the expected solubility, dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the analytical calibration curve.

-

Quantification: Analyze the diluted sample by HPLC-UV or LC-MS/MS. The concentration is determined by comparing the instrument response to a pre-established calibration curve prepared from known concentrations of the compound.

-

Calculation: The solubility (S) is calculated using the formula: S (mg/mL) = Concentration from Calibration Curve (mg/mL) × Dilution Factor

4.3 Visualization of Experimental Workflow

Caption: Workflow for the Shake-Flask Solubility Determination.

Key Factors Influencing Solubility

The solubility of trans-3-(Boc-amino)cyclohexanecarboxylic acid is a direct result of the interplay between its structural components.

5.1 Impact of the Boc-Protecting Group

The tert-butoxycarbonyl (Boc) group is the single largest contributor to the molecule's low aqueous solubility.[5] It is large, sterically bulky, and entirely lipophilic (hydrophobic). This group effectively masks the polarity of the amino group it protects and adds significant nonpolar surface area, which is energetically unfavorable to accommodate within the highly ordered hydrogen-bonding network of water. Conversely, this lipophilicity is what makes the molecule readily soluble in less polar organic solvents like DCM and ethyl acetate.[5][7]

5.2 Role of the Cyclohexane Scaffold

Similar to the Boc group, the six-carbon cyclohexane ring is a nonpolar, hydrophobic scaffold. It further increases the lipophilic character of the molecule, contributing to its poor water solubility and good solubility in organic media. The trans configuration of the substituents on the ring can also influence crystal packing, which in turn affects the energy required to break the crystal lattice (a key component of the dissolution process).

5.3 Effect of pH on Aqueous Solubility

The carboxylic acid moiety provides a handle to modulate aqueous solubility through pH adjustment.

-

At low pH (e.g., < 3): The carboxylic acid will be fully protonated (-COOH). The molecule will be neutral and exhibit its lowest aqueous solubility.

-

At high pH (e.g., > 6): The carboxylic acid will be deprotonated to its conjugate base, the carboxylate (-COO⁻). This introduces a negative charge, significantly increasing the molecule's polarity and its ability to interact with water molecules. This will dramatically increase its aqueous solubility.

This relationship is fundamental for designing aqueous formulations or for developing extraction protocols where the compound can be moved between aqueous and organic layers by simply adjusting the pH.

5.4 Visualization of Structural Influences

Caption: Structural determinants of solubility.

Conclusion

trans-3-(Boc-amino)cyclohexanecarboxylic acid is a molecule of conflicting solubilities, a characteristic defined by its amphiphilic nature. Its large hydrophobic regions—the Boc group and cyclohexane ring—render it poorly soluble in water but highly soluble in common organic solvents used in synthesis. The presence of the carboxylic acid provides a crucial mechanism for enhancing aqueous solubility by increasing the pH to form the carboxylate salt. For researchers and drug developers, a quantitative understanding of its solubility is paramount. In the absence of published data, the robust and reliable shake-flask method, coupled with HPLC or LC-MS analysis, stands as the definitive approach to generate the precise data needed to drive successful research and development.

References

- MySkinRecipes. (n.d.). trans-3-(Boc-amino)cyclohexanecarboxylic acid.

- Baishixing Co.,Ltd. (n.d.). Protecting Amino Acids Supplier.

- CEM Corporation. (n.d.). Amino Acid Derivatives for Peptide Synthesis.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. trans-3-(Boc-amino)cyclohexanecarboxylic acid [myskinrecipes.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. peptide.com [peptide.com]

- 5. Protecting Amino Acids Supplier [cds-bsx.com]

- 6. BOC-(+/-)-CIS-3-AMINOCYCLOHEXANE-1-CARBOXYLIC ACID | 334932-13-7 [chemicalbook.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

Enantioselective Synthesis of 3-(Boc-amino)cyclohexanecarboxylic Acid: A Senior Application Scientist's In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Enantiomerically pure cyclic β-amino acids are pivotal structural motifs in contemporary drug discovery, conferring unique conformational constraints and metabolic stability to peptide-based therapeutics and small molecule inhibitors. Among these, the cis-isomer of 3-(Boc-amino)cyclohexanecarboxylic acid serves as a crucial building block for a variety of pharmacologically active agents. This technical guide provides a comprehensive overview and practical, field-proven methodologies for the enantioselective synthesis of this valuable compound. Three principal strategies are critically examined: asymmetric catalysis through rhodium-catalyzed hydrogenation of a prochiral enamide, enzymatic kinetic resolution of a racemic ester, and classical diastereomeric salt resolution. This document moves beyond a mere recitation of protocols to explain the underlying scientific principles and causal factors that govern the success of each approach, empowering researchers to select and implement the optimal strategy for their specific laboratory context, scale, and purity requirements.

Introduction: The Strategic Importance of a Constrained β-Amino Acid

The incorporation of conformationally restricted amino acids into peptide structures is a well-established strategy for enhancing biological activity and improving pharmacokinetic profiles. The cyclohexane backbone of this compound provides a rigid scaffold that can mimic or stabilize peptide secondary structures such as β-turns, leading to improved receptor binding affinity and resistance to enzymatic degradation. The cis relationship between the amino and carboxylic acid groups at the 1 and 3 positions further defines the spatial orientation of these key functional groups. The tert-butoxycarbonyl (Boc) protecting group is ideal for its stability under a wide range of reaction conditions and its facile removal under acidic conditions, making the title compound a versatile intermediate for solid-phase peptide synthesis and solution-phase medicinal chemistry.

This guide will dissect three distinct, yet powerful, methodologies to access the enantiopure forms of this compound, providing detailed protocols and the rationale behind critical experimental choices.

Strategic Overview: Pathways to Enantiopurity

The synthesis of a chiral molecule from achiral or racemic precursors necessitates a method for introducing stereochemical bias. The three strategies detailed herein represent a spectrum of approaches, from modern asymmetric catalysis to classical resolution techniques.

Figure 1: High-level overview of the synthetic strategies.

Strategy 1: Asymmetric Catalysis via Rhodium-Catalyzed Enamide Hydrogenation

This is arguably the most elegant and atom-economical approach, creating the desired stereocenter directly from a prochiral precursor. The core of this strategy is the asymmetric hydrogenation of a β-enamido ester using a chiral rhodium-diphosphine catalyst. The success of this reaction hinges on the ability of the chiral ligand to create a binding pocket that forces the hydrogen addition to occur on one face of the double bond preferentially.

Rationale and Mechanistic Insight

The mechanism of rhodium-catalyzed asymmetric hydrogenation of enamides has been extensively studied.[1][2] The catalytic cycle generally involves the coordination of the enamide to the chiral rhodium complex, followed by oxidative addition of dihydrogen. Subsequent migratory insertion of the olefin into a rhodium-hydride bond and reductive elimination of the product regenerates the catalyst. The enantioselectivity is determined during the substrate binding and/or the migratory insertion steps, where the steric and electronic properties of the chiral ligand dictate the facial selectivity.

Figure 2: Simplified catalytic cycle for Rh-catalyzed hydrogenation.

Experimental Protocols

Step 1: Synthesis of Prochiral Precursor (Methyl 3-acetamidocyclohex-2-ene-1-carboxylate)

The required enamide precursor can be synthesized from the readily available methyl 3-oxocyclohexanecarboxylate.

-

Reaction Setup: To a solution of methyl 3-oxocyclohexanecarboxylate (1 equiv.) and ammonium acetate (1.5 equiv.) in methanol, add acetic anhydride (1.2 equiv.) dropwise at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by TLC or LC-MS.

-

Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired enamide.

Step 2: Rhodium-Catalyzed Asymmetric Hydrogenation

-

Catalyst Preparation: In a nitrogen-filled glovebox, dissolve the rhodium precursor, such as [Rh(COD)₂]BF₄ (1 mol%), and the chiral diphosphine ligand (e.g., (S,S)-Et-DuPhos, 1.1 mol%) in a degassed solvent like methanol. Stir for 30 minutes to form the active catalyst.

-

Reaction Setup: In a separate flask, dissolve the enamide precursor (1 equiv.) in degassed methanol.

-

Hydrogenation: Transfer the substrate solution to a high-pressure autoclave. Add the catalyst solution via syringe. Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 5-10 bar H₂).

-

Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the conversion by TLC or GC.

-

Work-up: Carefully release the hydrogen pressure. Concentrate the reaction mixture under reduced pressure. The crude product is the N-acetyl protected amino ester.

Step 3: Hydrolysis and Boc Protection

-

Hydrolysis: Dissolve the crude N-acetyl amino ester in a mixture of methanol and 6N HCl. Reflux the solution for 6 hours. Cool and concentrate to dryness to obtain the hydrochloride salt of the amino acid.

-

Boc Protection: Dissolve the crude amino acid hydrochloride in a 1:1 mixture of 1,4-dioxane and water. Adjust the pH to 9-10 with 1N NaOH. Add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv.) and stir vigorously at room temperature overnight.

-

Work-up: Wash the reaction mixture with diethyl ether to remove unreacted Boc₂O. Acidify the aqueous layer to pH 3-4 with 1N HCl. Extract the product with ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, cis-3-(Boc-amino)cyclohexanecarboxylic acid. The enantiomeric excess (ee) should be determined by chiral HPLC analysis.

Data Presentation: Ligand Performance

The choice of chiral ligand is paramount for achieving high enantioselectivity. A variety of ligands have proven effective for the hydrogenation of enamides.[3][4][5]

| Ligand | Catalyst Loading (mol%) | H₂ Pressure (atm) | Solvent | ee (%) | Reference |

| (R,R)-Me-DuPhos | 1 | 4 | Methanol | >95 | [4] |

| (S,S)-Et-Ferrotane | 1 | 10 | 2-Propanol | >90 (for related substrate) | [6] |

| (R)-SDP | 1 | 50 | Toluene | 88-96 | [5] |

| (S,S)-t-Bu-BisP* | 1 | 1 | Methanol | >99 (for acyclic enamides) | [3] |

Strategy 2: Enzymatic Kinetic Resolution

This strategy leverages the exquisite stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic mixture. It is a powerful "green chemistry" approach that operates under mild conditions. The process involves the enantioselective hydrolysis of a racemic ester, yielding one enantiomer as the carboxylic acid and leaving the other unreacted as the ester.

Rationale and Mechanistic Insight

Lipases, particularly Candida antarctica lipase B (CALB), are widely used for their ability to catalyze the hydrolysis or transesterification of esters with high enantioselectivity. The enzyme's active site is chiral and preferentially binds one enantiomer of the substrate in an orientation suitable for catalysis. The mechanism is a two-step "Ping-Pong Bi-Bi" process involving a catalytic triad (Ser-His-Asp). The serine hydroxyl group attacks the ester carbonyl, forming a tetrahedral intermediate which then collapses to release the alcohol and form an acyl-enzyme intermediate. A nucleophile (water for hydrolysis, or an alcohol for transesterification) then attacks the acyl-enzyme, regenerating the free enzyme and releasing the carboxylic acid product.

Figure 3: Workflow for enzymatic kinetic resolution.

Experimental Protocols

Step 1: Synthesis of Racemic Methyl cis-3-(Boc-amino)cyclohexanecarboxylate

-

Esterification: To a solution of racemic cis-3-(Boc-amino)cyclohexanecarboxylic acid (1 equiv.) in methanol, add acetyl chloride (0.2 equiv.) dropwise at 0 °C.

-

Reaction: Stir the reaction at room temperature overnight.

-

Work-up: Quench the reaction by the slow addition of solid sodium bicarbonate until effervescence ceases. Concentrate the mixture under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the racemic methyl ester, which can be used without further purification.

Step 2: Enzymatic Resolution

-

Reaction Setup: To a buffered solution (e.g., phosphate buffer, pH 7.2), add the racemic methyl ester (1 equiv.).

-

Enzyme Addition: Add immobilized Candida antarctica lipase B (Novozym 435) to the suspension.

-

Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C). The progress of the reaction should be monitored by chiral HPLC, tracking the formation of the acid and the disappearance of the starting ester. The reaction should be stopped at or near 50% conversion to maximize the enantiomeric excess of both the product and the remaining starting material.

-

Work-up: Filter off the immobilized enzyme (which can often be washed and reused).

-

Separation: Acidify the filtrate to pH 2-3 with 1N HCl. Extract the mixture with ethyl acetate. The desired acid product will be in the aqueous layer as its hydrochloride salt, while the unreacted ester will be in the organic layer. Separate the layers.

-

Isolation:

-

Acid: Adjust the pH of the aqueous layer back to ~4-5 and extract with ethyl acetate to isolate the resolved carboxylic acid.

-

Ester: Dry and concentrate the initial organic layer to recover the unreacted, enantiomerically enriched ester. This ester can then be hydrolyzed chemically (as described in Strategy 1, Step 3) to obtain the other enantiomer of the acid.

-

Strategy 3: Classical Resolution via Diastereomeric Salt Formation

This is a time-tested, robust method that relies on the principle that diastereomers have different physical properties, including solubility.[7][8] By reacting the racemic carboxylic acid with a chiral base (a resolving agent), a pair of diastereomeric salts is formed. These salts can then be separated by fractional crystallization.

Rationale and Procedural Overview

The key to this method is the selection of an appropriate resolving agent that forms a crystalline salt with one diastereomer while the other remains in solution. Common resolving agents for carboxylic acids are chiral amines, such as (R)-(+)-1-phenylethylamine or cinchonidine.[8][] The process is often one of trial and error to find the optimal resolving agent and crystallization solvent.

Figure 4: Principle of classical resolution by diastereomeric salt formation.

Experimental Protocol

-

Salt Formation: Dissolve racemic cis-3-(Boc-amino)cyclohexanecarboxylic acid (1 equiv.) in a suitable solvent (e.g., ethanol or acetone). In a separate flask, dissolve the chiral resolving agent, for example, (R)-(+)-1-phenylethylamine (0.5 equiv.), in the same solvent.

-

Crystallization: Slowly add the resolving agent solution to the racemic acid solution. The mixture may become cloudy as the salt begins to precipitate. The solution can be gently heated to achieve full dissolution and then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

Isolation: Collect the crystalline solid by vacuum filtration and wash with a small amount of cold solvent. This solid is one of the diastereomeric salts.

-

Liberation of the Enantiomer: Suspend the crystalline salt in water and add a strong acid (e.g., 1N HCl) to lower the pH to 2-3. This will protonate the carboxylic acid and form the hydrochloride salt of the resolving agent.

-

Extraction: Extract the aqueous mixture with ethyl acetate. The desired enantiomer of the Boc-protected amino acid will be in the organic layer. The aqueous layer will contain the resolving agent, which can potentially be recovered.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the enantiomerically enriched acid.

-

Analysis: Determine the optical purity (ee) by chiral HPLC. The enantiomer in the mother liquor can be recovered by acidification and extraction, though it will likely be of lower optical purity. The process can be optimized by recrystallizing the diastereomeric salt to improve its purity before acidification.

Summary and Recommendations

The choice of synthetic strategy for enantiopure cis-3-(Boc-amino)cyclohexanecarboxylic acid depends on several factors:

-

Asymmetric Hydrogenation: This is the most efficient and modern approach. It is ideal for large-scale synthesis due to its high atom economy. However, it requires access to high-pressure hydrogenation equipment and expensive chiral phosphine ligands and rhodium catalysts. The development of the specific enamide precursor synthesis is also a prerequisite.

-

Enzymatic Kinetic Resolution: This method is environmentally friendly, operates under mild conditions, and often provides very high enantioselectivity. It is an excellent choice for laboratories with biochemistry capabilities. The main drawback is that the theoretical maximum yield for a single enantiomer is 50% without an effective racemization and recycling protocol for the unwanted enantiomer.

-

Classical Diastereomeric Salt Resolution: This is a robust and technologically simpler method that does not require specialized equipment beyond standard organic chemistry laboratory glassware. It is often used in process development due to its scalability and reliability. However, it can be labor-intensive, and the screening for a suitable resolving agent and crystallization conditions can be time-consuming. Like enzymatic resolution, it is inherently limited to a 50% theoretical yield for the desired enantiomer from the racemic mixture.

For academic and discovery laboratories, enzymatic or classical resolution may be the most practical starting points. For process chemistry and large-scale manufacturing, the initial investment in developing a high-yielding asymmetric hydrogenation route is often justified by the long-term efficiency and cost-effectiveness.

References

- Gridnev, I. D., & Imamoto, T. (2004). Asymmetric Hydrogenation of Enamides with Rh-BisP* and Rh-MiniPHOS Catalysts. Scope, Limitations, and Mechanism. Journal of the American Chemical Society, 126(33), 10464–10477. [Link]

- Brown, J. M. (1982). Mechanistic Studies of Rhodium-Catalyzed Asymmetric Homogeneous Hydrogenation. Advances in Chemistry, 196, 151-168. [Link]

- Zhang, X. (2011).

- Burk, M. J., Feaster, J. E., Nugent, W. A., & Harlow, R. L. (1993). A new family of chiral diphosphines for asymmetric catalysis: Enantioselective hydrogenation of enamides. Journal of the American Chemical Society, 115(22), 10125–10138. [Link]

- Fan, Q. A., Deng, G. J., Lin, C. C., & Chan, A. S. (2001). Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines.

- Forró, E., & Fülöp, F. (2003). Resolution of β-amino esters by Candida antarctica lipase A and B. Tetrahedron: Asymmetry, 14(20), 3015-3020. [Link]

- Ghanem, A., & Aboul-Enein, H. Y. (2004). Lipases-catalyzed enantioselective kinetic resolution of alcohols. Journal of the Chemical Society of Pakistan, 26(4), 433-447. [Link]

- Wikipedia. (n.d.). Chiral resolution. [Link]

- Liljeblad, A., & Kanerva, L. T. (2006). Candida antarctica Lipase B in a Chemoenzymatic Route to Cyclic α‐Quaternary α‐Amino Acid Enantiomers. Chemistry–A European Journal, 12(19), 5094-5101. [Link]

- Parry, D., & Almac. (2011). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Tetrahedron, 67(48), 9417-9422. [Link]

- Cui, X., et al. (2021). Rhodium-Catalyzed Highly Enantioselective Hydrogenation of a Tetrasubstituted Enamine. Organic Process Research & Development, 25(3), 652–658. [Link]

- Li, Y. (2010). Chiral resolution of cyclohex-3-ene-1-carboxylic acid. Drugs and Clinic. [Link]

- LibreTexts Chemistry. (2019). 6.

- Google Patents. (n.d.).

- Google Patents. (n.d.).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. pubs.acs.org [pubs.acs.org]

- 4. jocpr.com [jocpr.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Chiral resolution - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

stereoisomers of 3-(Boc-amino)cyclohexanecarboxylic acid

An In-Depth Technical Guide to the Stereoisomers of 3-(Boc-amino)cyclohexanecarboxylic Acid

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Substituted Cyclohexanes in Drug Discovery

In the landscape of modern medicinal chemistry, conformationally constrained scaffolds are indispensable tools for designing potent and selective therapeutic agents. The cyclohexane ring, particularly when 1,3-disubstituted, offers a rigid framework that can precisely orient functional groups in three-dimensional space. This compound is a paramount example of such a scaffold, serving as a versatile building block in the synthesis of peptidomimetics, enzyme inhibitors, and analogues of neurotransmitters like γ-aminobutyric acid (GABA).[1][2][3] Its utility, however, is intrinsically linked to its stereochemistry. The spatial arrangement of the amino and carboxyl groups dictates molecular shape, which in turn governs the molecule's ability to interact with biological targets.

This guide provides a comprehensive technical overview of the . We will dissect the stereochemical complexity of this molecule, explore robust strategies for the synthesis and separation of its distinct isomers, detail definitive analytical techniques for their characterization, and discuss the profound implications of stereoisomerism on their application in drug development. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this critical chemical entity.

Decoding the Stereochemical Landscape

The structure of this compound contains two stereocenters at the C1 and C3 positions. This gives rise to a total of four possible stereoisomers, which exist as two pairs of enantiomers. These pairs are diastereomers of each other, commonly referred to as the cis and trans isomers based on the relative orientation of the two substituents.

-

Cis Isomers: The amino and carboxylic acid groups are on the same face of the cyclohexane ring. In a chair conformation, this typically results in one substituent being in an axial position and the other in an equatorial position (axial-equatorial or a,e). The cis form is a racemic mixture of the (1R,3S) and (1S,3R) enantiomers.

-

Trans Isomers: The amino and carboxylic acid groups are on opposite faces of the ring. In the most stable chair conformation, this allows both bulky substituents to occupy equatorial positions (diequatorial or e,e), minimizing steric strain. The trans form is a racemic mixture of the (1R,3R) and (1S,3S) enantiomers.

The choice between a cis or trans scaffold, and further, the selection of a single enantiomer, is a critical design element in drug discovery, as it profoundly influences the pharmacological profile of the final molecule.[2][4]

Caption: Workflow for enantioselective synthesis via enzymatic desymmetrization.

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

For both analytical-scale quantification of enantiomeric purity and preparative-scale separation, chiral HPLC is the gold standard. [5]Macrocyclic glycopeptide-based chiral stationary phases (CSPs), such as those based on teicoplanin or ristocetin A, are particularly effective for resolving N-protected amino acids like the title compound. [6]

| Parameter | Typical Value / Condition | Rationale / Expertise Insight |

|---|---|---|

| Chiral Stationary Phase (CSP) | Teicoplanin or Ristocetin A-based | These CSPs offer multiple chiral recognition mechanisms (ionic, hydrogen bonding, steric) and are highly effective for N-blocked amino acids. [6] |

| Mobile Phase Mode | Reversed-Phase | A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., methanol or acetonitrile) is typically effective for t-BOC amino acids. [6] |

| Buffer pH | 4.0 - 6.0 | The pH must be controlled to ensure the carboxylic acid is at least partially ionized to interact with the CSP, while not being so high as to deprotonate the CSP's amino groups. |

| Flow Rate | 0.5 - 1.0 mL/min | Standard analytical flow rate for 4.6 mm ID columns. |

| Detection | UV at 210 nm or LC-MS | The Boc-carbamate and carboxylic acid moieties lack strong chromophores, necessitating low UV wavelength detection. Mass spectrometry (MS) provides higher sensitivity and specificity. [7] |

| Column Temperature | Ambient or Sub-ambient | Lowering the temperature can sometimes enhance enantioselectivity by increasing the stability of the transient diastereomeric complexes formed on the column. [8]|

Analytical Characterization: Confirming Structure and Purity

Definitive characterization of the stereoisomers requires a combination of analytical techniques, each providing a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is invaluable for establishing the relative stereochemistry (cis vs. trans). The key lies in analyzing the coupling constants (J-values) of the protons at C1 and C3.

-

Trans Isomer (Diequatorial): In the stable diequatorial conformation, the protons at C1 and C3 are both axial. The coupling between an axial proton and its adjacent axial protons (J_ax-ax) is typically large (8-13 Hz). This results in a complex multiplet, often appearing as a triplet of triplets, for these protons. [9]* Cis Isomer (Axial-Equatorial): The proton on the carbon bearing the equatorial substituent is axial, while the proton on the carbon with the axial substituent is equatorial. This leads to smaller axial-equatorial (J_ax-eq) and equatorial-equatorial (J_eq-eq) couplings (2-5 Hz), resulting in a distinctly different and often broader multiplet with smaller overall width. [9] 2D NMR techniques like NOESY can provide definitive proof. For the trans isomer, no nuclear Overhauser effect (NOE) is expected between the C1 and C3 protons, whereas a clear NOE correlation would be observed for the cis isomer, confirming the 1,3-diaxial relationship of the C1 and C3 protons in one of its chair conformations.

| Isomer | Proton at C1/C3 | Expected Multiplicity & Coupling | Key Differentiator |

| trans | Axial | Triplet of triplets (large J_ax-ax) | Large coupling constants (~8-13 Hz) due to diaxial interactions. |

| cis | Axial/Equatorial | Broad multiplet (small J_ax-eq, J_eq-eq) | Absence of large diaxial couplings. |

X-ray Crystallography

For an unambiguous determination of both relative and absolute stereochemistry, single-crystal X-ray crystallography is the ultimate technique. [5]It provides a three-dimensional map of the molecule's structure in the solid state. The crystal structure of cis-3-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid has been reported, confirming its molecular conformation and intermolecular hydrogen bonding patterns. [1]Obtaining a suitable single crystal of a specific enantiomer allows for the assignment of its absolute configuration (R/S notation).

Applications and Stereochemical Implications in Drug Development

The distinct serve as building blocks for different classes of therapeutic agents, underscoring the importance of stereochemical purity.

-

cis-Isomers: The cis scaffold is a known mimic of GABA and has been investigated for its potential as a GABA uptake inhibitor. [1]Its constrained geometry makes it a valuable component in the synthesis of cyclic peptides and organic nanotubes, where it acts as a β-amino acid to induce specific secondary structures. [1][10]* trans-Isomers: The diequatorial arrangement of the functional groups in the trans isomer provides a different spatial orientation. This scaffold is widely used as a chiral building block to enhance structural control in drug design, particularly for central nervous system (CNS) agents and protease inhibitors where precise positioning of pharmacophoric elements is crucial for activity. [2][3] The choice of a single enantiomer is often critical, as pharmacological activity and potential toxicity can be confined to one stereoisomer. For instance, in a study on GABA analogues, the (1S,3R)-cis-isomer was a potent inhibitor of GABA uptake, while its (1R,3S) enantiomer was over 20 times less active. [11]This highlights the necessity of developing stereoselective syntheses and robust analytical methods to ensure the isomeric purity of active pharmaceutical ingredients (APIs).

Conclusion

The represent more than just chemical curiosities; they are precision tools for the modern drug hunter. A thorough understanding of their distinct three-dimensional structures, coupled with mastery of stereoselective synthesis and analytical characterization, is essential for harnessing their full potential. The ability to select and synthesize a single, pure stereoisomer allows for the optimization of drug-target interactions, ultimately leading to safer and more effective medicines. This guide has outlined the fundamental principles and practical methodologies required to confidently navigate the complex stereochemical world of this invaluable synthetic building block.

References

- BenchChem. (n.d.). Comparative Guide to Analytical Methods for 2-Methylcyclohexanecarboxylic Acid.

- Fun, H. K., Jebas, S. R., & Ravoof, T. B. S. (2007). cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4679.

- ChemicalBook. (n.d.). BOC-(+/-)-CIS-3-AMINOCYCLOHEXANE-1-CARBOXYLIC ACID.

- Gracia-Moreno, E., Lopez, R., & Ferreira, V. (2015). Determination of 2-, 3-, 4-methylpentanoic and Cyclohexanecarboxylic Acids in Wine: Development of a Selective Method Based on Solid Phase Extraction and Gas Chromatography-Negative Chemical Ionization Mass Spectrometry and Its Application to Different Wines and Alcoholic Beverages. Journal of Chromatography A, 1381, 210-218.

- Chem-Impex. (n.d.). Boc-cis-3-aminocyclohexane carboxylic acid.

- J&K Scientific. (n.d.). Boc-cis-3-aminocyclohexane carboxylic acid.

- Ordóñez, M., et al. (2010). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 15(5), 3326-3337.

- Hu, X., et al. (2006). A new method of preparing (1R,3S)-3-amino-1-cyclohexane-carboxylic acid. ResearchGate.

- MySkinRecipes. (n.d.). trans-3-(Boc-amino)cyclohexanecarboxylic acid.

- ChemicalBook. (n.d.). (1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid(1430938-32-1) 1H NMR spectrum.

- Google Patents. (n.d.). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.

- Akasaka, K. (2022). A Highly Selective and Sensitive Chiral Derivatization Method for High-Performance Liquid Chromatographic Determination of the Stereoisomer Composition of Natural Products With Chiral Branched Alkyl Chains. Journal of Chemical Ecology.

- Google Patents. (n.d.). WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.

- Chem-Impex. (n.d.). trans-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid.

- Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry.

- Ianni, F., et al. (2018). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Molecules, 23(11), 2947.

Sources

- 1. cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. trans-3-(Boc-amino)cyclohexanecarboxylic acid [myskinrecipes.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones [mdpi.com]

- 10. chemimpex.com [chemimpex.com]

- 11. researchgate.net [researchgate.net]

Topic: 3-(Boc-amino)cyclohexanecarboxylic Acid as a GABA Analogue

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in regulating neuronal excitability.[1] The development of GABA analogues—structural mimics of GABA—has been a cornerstone of neuropharmacology, leading to therapies for epilepsy, neuropathic pain, and anxiety disorders.[2][3] These analogues are often designed to overcome the poor blood-brain barrier permeability of GABA itself.[4] This guide provides a detailed technical overview of 3-(Boc-amino)cyclohexanecarboxylic acid, not as an active agent itself, but as a critical synthetic intermediate for its deprotected form, 3-aminocyclohexanecarboxylic acid, a conformationally restricted GABA analogue. We will explore its synthesis, the rationale behind its design, and the key experimental workflows required to characterize its potential as a modulator of the GABAergic system. This document is intended for researchers, medicinal chemists, and pharmacologists engaged in the discovery and development of novel CNS-active agents.

The GABAergic System: A Primer for Analogue Design

The therapeutic potential of modulating the GABA system is vast. GABA exerts its effects primarily through two receptor classes: GABA-A and GABA-B.[5]

-

GABA-A Receptors: These are ionotropic receptors, forming a chloride ion channel that opens upon GABA binding, leading to hyperpolarization and rapid inhibition of the neuron.[5][6][7] They are pentameric structures composed of various subunits (e.g., α, β, γ), and the specific subunit composition dictates the receptor's pharmacological properties.[7][8]

-

GABA-B Receptors: These are metabotropic G-protein-coupled receptors. Their activation leads to slower, more prolonged inhibitory effects by modulating K+ and Ca2+ channels.[5][9]

Beyond direct receptor interaction, the concentration of GABA in the synapse is tightly regulated by GABA transporters (GATs) and the catabolic enzyme GABA transaminase (GABA-T).[4] These components represent additional strategic targets for GABA analogue development. Well-known drugs like Gabapentin and Pregabalin, despite being structural analogues of GABA, exert their primary effects not on GABA receptors, but by binding to the α2δ subunit of voltage-gated calcium channels, thereby reducing the release of excitatory neurotransmitters.[2][10][11] This highlights the diverse mechanisms through which GABA analogues can achieve therapeutic effects.

3-Aminocyclohexanecarboxylic Acid: A Conformationally Restricted Analogue

The core of our topic is 3-aminocyclohexanecarboxylic acid. Its design incorporates a cyclohexane ring to restrict the conformational flexibility inherent in the GABA molecule.[1] This rigidity can lock the molecule into a specific three-dimensional shape that may confer higher affinity and selectivity for a particular biological target.

The molecule exists as different stereoisomers (cis/trans), and the relative orientation of the amino and carboxylic acid groups is critical for biological activity. Different isomers are known to possess varied potencies and even different mechanisms of action at GABA receptors or transporters.[12]

The subject of this guide, This compound , is the N-protected form of this analogue. The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group widely used in peptide synthesis and organic chemistry.[13][14][] Its purpose is to mask the reactivity of the amino group during synthetic manipulations, preventing unwanted side reactions. It is a synthetic intermediate, not the final pharmacologically active compound. The Boc group must be removed to unmask the primary amine necessary for interaction with biological targets.

Synthesis and Characterization Workflow

The preparation and validation of 3-aminocyclohexanecarboxylic acid involves a two-stage process: Boc protection of the commercially available amino acid, followed by deprotection to yield the active compound for biological screening.

Caption: Overall workflow from synthesis to biological evaluation.

Protocol: Boc Protection of cis-3-Aminocyclohexanecarboxylic Acid

This protocol describes the introduction of the Boc protecting group. The causality lies in the nucleophilicity of the amino group attacking the electrophilic carbonyl carbon of di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions, which deprotonates the amine, enhancing its reactivity.[14][16]

Materials:

-

cis-3-Aminocyclohexanecarboxylic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

1 N Sodium Hydroxide (NaOH)

-

1,4-Dioxane

-

3 N Hydrochloric Acid (HCl)

-

Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Magnetic stirrer, glassware

Procedure:

-

Suspend cis-3-aminocyclohexanecarboxylic acid (e.g., 10 g, 69.8 mmol) in 1,4-dioxane (100 mL) in a flask.[17]

-

Add 1 N NaOH solution (e.g., 105 mL, 105 mmol) to the suspension while stirring. Stir for approximately 10 minutes until the solution becomes clear.[17]

-

Add di-tert-butyl dicarbonate (e.g., 21.1 mL, 91 mmol) to the solution.[17]

-

Allow the reaction mixture to stir at room temperature overnight.

-

Work-up: If a solid precipitate forms, collect it via vacuum filtration and re-dissolve in water. If no solid forms, proceed directly.[17]

-

Acidify the aqueous solution to a pH of 4 using 3 N HCl. This protonates the carboxylic acid, making it less water-soluble.[17]

-

Extract the aqueous phase with dichloromethane (DCM, 2 x 100 mL). The product will move into the organic layer.[17]

-

Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄) to remove residual water.

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to yield this compound, typically as a white powder.[17]

Self-Validation: The success of the reaction can be monitored by Thin Layer Chromatography (TLC) and confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, which will show characteristic peaks for the tert-butyl group of the Boc moiety.

Protocol: Acid-Catalyzed Deprotection

To generate the active analogue for biological testing, the Boc group is removed using a strong acid, typically trifluoroacetic acid (TFA). The mechanism involves protonation of the Boc group's carbonyl, followed by cleavage to form a stable tert-butyl cation.[14][18]

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Scavenger (e.g., triisopropylsilane, if needed)

-

Rotary evaporator

Procedure:

-

Dissolve the Boc-protected amino acid in DCM (e.g., a 1:1 v/v mixture).

-

Add TFA to the solution (typically 25-50% v/v). If the parent molecule contains sensitive groups, a scavenger can be added to trap the tert-butyl cations formed during deprotection.[18]

-

Stir the reaction at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is fully consumed.

-

Remove the TFA and DCM under reduced pressure using a rotary evaporator.

-

The resulting product, 3-aminocyclohexanecarboxylic acid, will be a TFA salt. It can be used directly in some buffered biological assays or converted to the free amine if necessary.

-

Confirm the structure and purity of the final compound using HPLC, Mass Spectrometry, and NMR.

Biological Evaluation: Uncovering the Mechanism of Action

Once synthesized, 3-aminocyclohexanecarboxylic acid must be systematically evaluated to determine its pharmacological profile. The following assays are fundamental to characterizing a novel GABA analogue.

Caption: Logical workflow for the biological characterization of a GABA analogue.

Protocol: Radioligand Binding Assay for GABA Receptors

This assay determines if the compound physically interacts with GABA-A or GABA-B receptors and measures its binding affinity (Kᵢ).

Objective: To quantify the binding of 3-aminocyclohexanecarboxylic acid to GABA-A and GABA-B receptors in rat brain membranes.

Methodology:

-

Membrane Preparation: Homogenize rat brain tissue (e.g., cortex or cerebellum) in a buffered solution. Perform a series of centrifugations to isolate the cell membrane fraction, which is rich in receptors.[19] To remove endogenous GABA, the tissue is often treated with Triton X-100 and subjected to multiple washes.[19]

-

Assay Setup (for GABA-B):

-

In a series of tubes, combine the brain membranes, a specific radioligand ([³H]GABA), and varying concentrations of the test compound (3-aminocyclohexanecarboxylic acid).[19]

-

There is an absolute requirement for calcium in the incubation medium for [³H]GABA to bind preferentially to the GABA-B receptor.[19]

-

Total Binding: Tubes with membranes and [³H]GABA only.

-

Non-specific Binding: Tubes with membranes, [³H]GABA, and a high concentration of an unlabeled known ligand (e.g., baclofen) to saturate the receptors.

-

-

Assay Setup (for GABA-A):

-

Incubation & Termination: Incubate the tubes at a controlled temperature (e.g., 4°C) to allow binding to reach equilibrium. Rapidly filter the contents of each tube through a glass fiber filter, washing with cold buffer to separate bound from unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of the test compound. Use non-linear regression (e.g., Cheng-Prusoff equation) to determine the IC₅₀ (concentration that inhibits 50% of radioligand binding) and calculate the Kᵢ (inhibition constant).

Protocol: In Vitro GABA Transaminase (GABA-T) Inhibition Assay

This assay assesses whether the compound can increase synaptic GABA levels by preventing its enzymatic breakdown.

Objective: To measure the inhibitory potency (IC₅₀) of 3-aminocyclohexanecarboxylic acid against GABA-T.

Methodology:

-

Enzyme Source: Use either a purified GABA-T enzyme or a lysate from a tissue source (e.g., Pseudomonas fluorescens or mammalian brain).[4]

-

Assay Principle: The assay is based on the enzymatic degradation of GABA to succinic semialdehyde. This reaction is coupled to a second enzyme, succinic semialdehyde dehydrogenase, which converts NADP⁺ to NADPH.[4] The formation of NADPH can be monitored by the increase in absorbance at 340 nm or by coupling it to a fluorescent reporter system (e.g., using diaphorase and resazurin) for higher sensitivity.[4][20]

-

Procedure:

-

In a microplate, add the assay buffer, GABA-T enzyme, the co-substrate α-ketoglutarate, NADP⁺, succinic semialdehyde dehydrogenase, and varying concentrations of the test compound.

-

Initiate the reaction by adding the substrate, GABA.

-

Incubate at 37°C and measure the change in absorbance or fluorescence over time using a plate reader.

-

-

Data Analysis: Calculate the initial reaction rates for each concentration of the test compound. Plot the percentage of inhibition versus the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value. Vigabatrin, a known irreversible GABA-T inhibitor, can be used as a positive control.[2]

Data Interpretation and Quantitative Summary

The results from these assays will build a pharmacological profile for the compound. The data should be compiled for clear comparison.

| Target | Assay Type | Parameter | Hypothetical Value for 3-Aminocyclohexanecarboxylic Acid | Reference Compound | Reference Value |

| GABA-A Receptor | Radioligand Binding | Kᵢ (µM) | > 100 | Muscimol | ~0.01 µM |

| GABA-B Receptor | Radioligand Binding | Kᵢ (µM) | 15 | Baclofen | ~1 µM |

| GABA Transaminase | Enzyme Inhibition | IC₅₀ (µM) | > 200 | Vigabatrin | ~10 µM |

| GABA Transporter 1 | [³H]GABA Uptake | IC₅₀ (µM) | 50 | Tiagabine | ~0.05 µM |

Note: The values presented are hypothetical and serve as an illustrative example of how data would be presented. Actual values depend on the specific stereoisomer tested and experimental conditions.

Conclusion and Future Directions

This compound is a vital, well-defined chemical entity that serves as a protected precursor to the pharmacologically relevant molecule, 3-aminocyclohexanecarboxylic acid. As a conformationally restricted GABA analogue, the deprotected compound holds potential as a modulator of the GABAergic system. The systematic application of the synthetic and biological protocols outlined in this guide is essential for elucidating its precise mechanism of action, potency, and selectivity.

Future research should focus on the synthesis and evaluation of individual stereoisomers (e.g., (1R,3S) vs. (1S,3R)) to establish a clear structure-activity relationship (SAR). Promising candidates identified through these in vitro assays would then progress to in vivo animal models to assess their efficacy in treating conditions like epilepsy, neuropathic pain, or anxiety, as well as to evaluate their pharmacokinetic profiles and blood-brain barrier penetration.[21][22]

References

- Title: Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group.

- Title: Understanding Boc protection and deprotection in peptide synthesis Source: BenchChem URL

- Title: GABA analogue - Grokipedia Source: Grokipedia URL

- Title: Overview of Solid Phase Peptide Synthesis (SPPS)

- Title: 26.

- Title: How Do GABA Analogs Work?

- Title: Fmoc vs Boc: Choosing the Right Amino Acid Derivative Source: BOC Sciences URL

- Title: GABAA receptors: structure, function, pharmacology, and related disorders Source: PMC URL

- Title: GABAA receptor Source: Bionity URL